molecular formula C31H44N2O3 B1521945 11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate CAS No. 428515-74-6

11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate

Cat. No. B1521945
M. Wt: 492.7 g/mol
InChI Key: YKWVMKBZDQOJNN-UHFFFAOYSA-N
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Description

“11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate” is a complex compound with a molecular formula of C31H44N2O3 and a molecular weight of 492.70 . It is also known as Methacrylic Acid 11-[4-(4-Butylphenylazo)phenoxy]undecyl Ester . This compound plays a significant role in the sophistication of polymeric systems, where it orchestrates the delivery of drugs with premeditated precision, augmenting drug potency while simultaneously mitigating undesired reactions .


Physical And Chemical Properties Analysis

This compound appears as a light yellow to brown powder or crystal . The melting point ranges from 73.0 to 78.0 °C , and it is almost transparent in toluene .

Scientific Research Applications

Synthesis and Nanostructures

11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate is notably used in the synthesis of liquid crystalline (LC) homopolymers and copolymers. Tian et al. (2002) synthesized a series of these polymers using the atom transfer radical polymerization (ATRP) method. These polymers were observed to exhibit various smectic phases (monolayer smectic A, smectic C, and an unknown smectic X phases) depending on their molecular weights (Tian, Watanabe, Kong, Abe, & Iyoda, 2002).

Amphiphilic Liquid-Crystalline Copolymers

Yu et al. (2005) created novel amphiphilic diblock and triblock liquid-crystalline copolymers with well-defined structures, demonstrating a wide range of smectic liquid-crystalline phase temperatures. These copolymers showcase the versatility of 11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate in generating materials with unique phase behaviors and thermal properties (Yu, Shishido, Ikeda, & Iyoda, 2005).

Electrooptic Properties

The electrooptic properties of polymers derived from this methacrylate have been studied, indicating potential applications in photonic and electrooptic devices. Maertens et al. (1998) explored the copolymerization of 11-(N-carbazolyl)undecyl methacrylate, measuring its photoconductivity and electrooptic properties. Such polymers could be crucial in developing advanced materials for optical data storage and processing (Maertens, Detrembleur, Dubois, Jerome, Blanche, & Lemaire, 1998).

Liquid Crystalline Polymers

The compound is instrumental in forming liquid crystalline polymers with distinct properties. For instance, Shiraishi and Sugiyama (1990) conducted radical polymerization of fumarates containing 11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate, leading to nematic polyfumarates. Such materials have potential applications in the fields of display technologies and optical devices due to their unique liquid crystalline properties (Shiraishi & Sugiyama, 1990).

Photochemical Properties

The photochemical properties of polymers containing this methacrylate are another area of interest, particularly in light-responsive materials. Hatada et al. (1997) synthesized polymethacrylates with azobenzene moiety, demonstrating the ability of these materials to undergo phase transitions upon UV-light irradiation. This characteristic can be exploited in the development of smart materials and light-controlled applications (Hatada, Kitayama, Nishiura, Tawada, Harazono, & Sugaya, 1997).

Future Directions

One potential future direction for this compound is in the development of a PIHSA formulation based on azobenzene-containing poly(N,N-dimethylaminoethyl methacrylate)-b-poly(11-(4-(4-butylphenylazo)phenoxy)undecyl methacrylate) (PDMAEMA-b-PMAAz) BCPs .

properties

IUPAC Name

11-[4-[(4-butylphenyl)diazenyl]phenoxy]undecyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44N2O3/c1-4-5-15-27-16-18-28(19-17-27)32-33-29-20-22-30(23-21-29)35-24-13-11-9-7-6-8-10-12-14-25-36-31(34)26(2)3/h16-23H,2,4-15,24-25H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWVMKBZDQOJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659933
Record name 11-{4-[(E)-(4-Butylphenyl)diazenyl]phenoxy}undecyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate

CAS RN

428515-74-6
Record name 11-{4-[(E)-(4-Butylphenyl)diazenyl]phenoxy}undecyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
T Itoh, T Tamamitsu, T Aki, K Tsutsui… - ACS Applied Polymer …, 2020 - ACS Publications
In this study, we developed azobenzene polymer particles showing several light-induced shape changes. Conventional azobenzene particles require exposure to polarized white or …
Number of citations: 10 pubs.acs.org
W Wen, W Ouyang, S Guan, A Chen - Polymer Chemistry, 2021 - pubs.rsc.org
Polymerization induced hierarchical self-assembly (PIHSA), combining liquid crystallization and polymerization induced self-assembly, is a facile approach to synthesize block …
Number of citations: 15 pubs.rsc.org
Y Tian, K Watanabe, X Kong, J Abe, T Iyoda - Macromolecules, 2002 - ACS Publications
A series of liquid crystalline (LC) homopolymers of poly{11-[4-(4-butylphenylazo)phenoxy]undecyl methacrylate}containing an azobenzene mesogen with different degrees of …
Number of citations: 442 pubs.acs.org
T Yamada, S Jung, H Yoshida - Journal of Physics: Conference …, 2007 - iopscience.iop.org
The structure of Langmuir-Blodgett (LB) membranes of liquid crystal amphiphilic di-block copolymer, poly (ethylene oxide)-b-poly {11-[4-(4-butylphenylazo) phenoxy]-undecyl …
Number of citations: 3 iopscience.iop.org
S Lin, J Lin, T Nose, T Iyoda - Journal of Polymer Science Part B …, 2007 - Wiley Online Library
The hierarchical self‐assembly behaviors of a series of amphiphilic liquid crystalline block copolymers (pEG m Az n ), consisting of poly(ethylene glycol) (pEG) block and liquid …
Number of citations: 14 onlinelibrary.wiley.com
T Qu, X Hu, Y Ou, J Wang, F Hu, J Ni… - The Journal of …, 2023 - ACS Publications
Robust metallic doped semiconducting networks of precise organization, over large scales and small dimensionality, hold great application potential in the basis of photocatalytic …
Number of citations: 0 pubs.acs.org
T Yamada, J Li, C Koyanagi, T Iyoda… - Journal of Applied …, 2007 - scripts.iucr.org
Phase transitions and nanometre-scale ordered structures of a binary system of a liquid-crystalline amphiphilic diblock copolymer, poly(ethylene oxide)-b-poly{11-[4-(4-butylphenylazo)…
Number of citations: 5 scripts.iucr.org
J Yoon, SY Jung, B Ahn, K Heo, S Jin… - The Journal of …, 2008 - ACS Publications
In this study, we quantitatively investigated the temperature-dependent phase transition behaviors of thin films of an interesting amphiphilic diblock copolymer, poly(ethylene oxide)-b-…
Number of citations: 48 pubs.acs.org
P Ravi, SL Sin, LH Gan, YY Gan, KC Tam, XL Xia, X Hu - Polymer, 2005 - Elsevier
Homopolymers of azobenzene (azo) methacrylates with different substituents and their diblock copolymers with poly(2-(dimethylamino)ethyl methacrylate p(DMAEMA) were …
Number of citations: 114 www.sciencedirect.com
S Guan, Z Deng, T Huang, W Wen, Y Zhao… - ACS Macro …, 2019 - ACS Publications
Photoresponsive wormlike block copolymer nanoparticles (NPs) have potential applications in versatile fields, but their preparation suffers from narrow worm phase region and tedious …
Number of citations: 41 pubs.acs.org

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